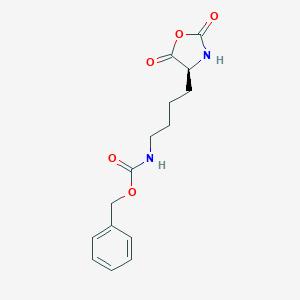

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433230 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-86-4 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride molecular weight

An In-Depth Technical Guide to N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Lys(Z)-NCA)

Abstract

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys-NCA or Lys(Z)-NCA) is a pivotal monomer in the field of polymer science and biomedicine. As a protected derivative of the amino acid L-lysine, it serves as a fundamental building block for the synthesis of well-defined poly(L-lysine) and its derivatives through ring-opening polymerization (ROP). The carbobenzoxy (Cbz or Z) group provides robust protection for the side-chain amine, enabling precise control over polymerization and ensuring the formation of linear polypeptides. This guide provides a comprehensive overview of the molecular properties, synthesis, purification, characterization, and application of Lys(Z)-NCA, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Lys(Z)-NCA is a white, crystalline solid that is highly sensitive to moisture.[1] The core of its reactivity lies in the strained N-Carboxyanhydride (NCA) ring, while its specificity is dictated by the Cbz-protected lysine side chain.[2][3]

Core Data

A summary of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 306.31 g/mol | [2][4][5][6] |

| Molecular Formula | C₁₅H₁₈N₂O₅ | [2][4][6][7] |

| CAS Number | 1676-86-4 | [2][4][6][7] |

| Appearance | White to off-white solid | [5] |

| Common Synonyms | Lys(Z)-NCA, Nε-Benzyloxycarbonyl-L-lysine N-Carboxyanhydride | [4][6] |

| Solubility | Soluble in DMSO, Chloroform; reacts with protic solvents | [2][5] |

| Storage Conditions | 2–8°C, under inert gas (Nitrogen/Argon), away from moisture | [4][5][7] |

Molecular Structure Analysis

The structure of Lys(Z)-NCA is bifunctional. The NCA heterocycle is the polymerizable moiety, while the Cbz group on the ε-amino side chain is a protecting group. This strategic protection is crucial as it prevents side-chain branching during polymerization, ensuring the formation of a linear poly(α-L-lysine) backbone.[2][3]

Caption: Molecular structure of Lys(Z)-NCA.

Synthesis, Purification, and Characterization

The synthesis of high-purity Lys(Z)-NCA is paramount for achieving controlled polymerization and producing polypeptides with low polydispersity. The most established route is the phosgenation of the parent protected amino acid, Nε-Cbz-L-lysine.[1]

Synthesis Workflow

The reaction involves treating Nε-Cbz-L-lysine with a phosgenating agent, such as gaseous phosgene or its safer liquid trimer, triphosgene ("BTC").[2][8] The mechanism proceeds via the formation of an intermediate chloroformate, which rapidly cyclizes to form the NCA ring, releasing HCl. The choice of a non-nucleophilic solvent (e.g., ethyl acetate, THF) is critical to prevent premature ring-opening.

Caption: General workflow for the synthesis and purification of Lys(Z)-NCA.

Experimental Protocol: Synthesis

This protocol is a representative example and must be performed by trained personnel using appropriate safety precautions, particularly when handling triphosgene.

-

Preparation: Dry a three-necked round-bottom flask under flame and cool under an inert atmosphere (Argon).

-

Reactants: Add Nε-Cbz-L-lysine (1 equivalent) and dry ethyl acetate to the flask. Stir to suspend the amino acid.

-

Phosgenation: Add triphosgene (approx. 0.4 equivalents) to the suspension. The mixture is typically stirred for 2-4 hours at 40-50°C until the solution becomes clear, indicating the consumption of the starting material.[9]

-

Work-up: Cool the reaction mixture. If necessary, filter any insoluble byproducts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Proceed immediately to purification to minimize moisture-induced decomposition.

Purification: A Critical Step

The removal of unreacted amino acid, oligomers, and synthetic byproducts is essential.

-

Recrystallization: This is the traditional and highly effective method for obtaining crystalline, high-purity NCA. A common solvent system is ethyl acetate and a non-solvent like hexanes or petroleum ether.[2][9] The key is to dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add the non-solvent until turbidity appears, then cool to induce crystallization.

-

Flash Chromatography: A more modern and rapid alternative, particularly for NCAs that are difficult to crystallize.[10][11] Chromatography on silica gel can effectively remove common impurities.[10]

Characterization

Verification of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Key Observables for Lys(Z)-NCA |

| FT-IR | Characteristic anhydride C=O stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹. Absence of broad O-H and N-H stretches from the carboxylic acid and amine of the starting material.[9][12] |

| ¹H-NMR | Appearance of a characteristic signal for the Cα-H proton. Signals corresponding to the Cbz group (benzyl CH₂ and aromatic protons) and the lysine side chain methylene groups should be present and integrated correctly.[9][13] |

The Core Application: Ring-Opening Polymerization (ROP)

Lys(Z)-NCA is primarily used to synthesize poly(ε-benzyloxycarbonyl-L-lysine), a precursor to the cationic polypeptide poly(L-lysine). The ROP of NCAs is a robust method for producing high molecular weight polypeptides with controlled architectures.[14]

ROP Mechanism

The polymerization is most commonly initiated by a nucleophile, such as a primary amine. The initiator attacks one of the electrophilic carbonyl carbons of the NCA ring, leading to ring-opening and the formation of a carbamate intermediate. This intermediate then loses a molecule of CO₂, generating a new terminal amine that can propagate the polymerization by attacking another NCA monomer.[1][15]

Caption: Amine-initiated Ring-Opening Polymerization (ROP) of Lys(Z)-NCA.

Controlling the Polymerization

The final properties of the polypeptide are dictated by the reaction conditions:

-

Initiator: Primary amines (e.g., n-hexylamine) are common.[9] The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio ([M]/[I]). More advanced systems use organometallic catalysts or highly reactive initiators like lithium bis(trimethylsilyl)amide (LiHMDS) for extremely fast, living polymerizations.[16][17]

-

Solvent: Solvents with low polarity and weak hydrogen-bonding ability (e.g., chloroform, DMF, DMSO) are preferred.[2][14] The solvent choice can influence the secondary structure (e.g., α-helix vs. random coil) of the growing polypeptide chain.

-

Purity: The polymerization is notoriously sensitive to moisture and impurities, which can act as unwanted initiators or cause premature termination.[14][17] Therefore, high-purity monomer and anhydrous conditions are essential for control.

Experimental Protocol: Polymerization

-

Preparation: All glassware must be rigorously dried. The reaction is run under a high-purity inert atmosphere (e.g., in a glovebox).

-

Reaction Setup: Dissolve high-purity Lys(Z)-NCA in an anhydrous solvent (e.g., DMF).

-

Initiation: Add a calculated amount of initiator (e.g., a stock solution of n-hexylamine in DMF) via syringe to target a specific degree of polymerization.

-

Propagation: Allow the reaction to stir at room temperature. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA peaks.

-

Termination & Isolation: Once complete, precipitate the polymer by adding the reaction solution to a non-solvent (e.g., methanol or water). The solid polymer is then collected by filtration or centrifugation and dried under vacuum.

Handling, Storage, and Safety

Proper handling is non-negotiable for maintaining the integrity and reactivity of Lys(Z)-NCA.

-

Moisture Sensitivity: Lys(Z)-NCA is hygroscopic and readily hydrolyzes back to Nε-Cbz-L-lysine upon exposure to water, releasing CO₂.[1][2] Always handle in a glovebox or under a stream of dry, inert gas.

-

Storage: For long-term stability, store in a sealed container under argon or nitrogen at 2–8°C.[4] Some suppliers recommend storage at 4°C or even -20°C for extended periods.[5][7]

-

Safety: The compound is classified as an irritant. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is required. Avoid inhalation of the powder and skin contact.[18]

| Hazard Statement | GHS Pictogram | Precautionary Code |

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously... |

| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust |

Conclusion

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride is more than just a protected amino acid derivative; it is a highly versatile and enabling monomer for the construction of advanced polypeptide materials. Its well-defined structure allows for controlled ring-opening polymerization, giving scientists and engineers precise control over the synthesis of polylysine-based platforms for applications ranging from sophisticated drug delivery systems to functional biomaterials. A thorough understanding of its synthesis, purification, and handling is the foundation for innovation in this exciting field.

References

- G-Biosciences. Safety Data Sheet N6-Carbobenzyloxy-N2,N2- bis (carboxymethyl)-L- lysine. [Link]

- Wikipedia. Amino acid N-carboxyanhydride. [Link]

- Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. MDPI. [Link]

- Gkikas, M. et al. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

- Zhang, Y. et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides.

- Lu, H. et al. (2011). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride. [Link]

- ResearchGate. IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA. [Link]

- Tsuda, A. et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. National Institutes of Health (NIH). [Link]

- PubChem. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride. [Link]

- Aliferis, T. et al. (2018). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. National Institutes of Health (NIH). [Link]

- Abdelkader, E.H. et al. (2021). Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. ChemRxiv. [Link]

- Grover, G.N. et al. (2011).

- Grover, G.N. et al. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.

- Zhang, D. et al. (2018). Open-vessel and superfast NCA polymerization to synthesize polypeptides.

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1676-86-4 | FC19702 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. communities.springernature.com [communities.springernature.com]

- 18. This compound | 1676-86-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of N-Carboxyanhydrides from Amino Acids

Foreword: The Enduring Relevance of N-Carboxyanhydrides

N-Carboxyanhydrides (NCAs), often referred to as Leuchs' anhydrides, are heterocyclic derivatives of amino acids that serve as indispensable monomers for the synthesis of polypeptides.[1] Their high reactivity, driven by the strained five-membered ring, allows for controlled ring-opening polymerization (ROP), a process that has become the cornerstone for producing well-defined synthetic polypeptides.[2][3] These polymers are at the forefront of biomedical innovation, finding applications in drug delivery systems, tissue engineering scaffolds, and as therapeutic agents themselves.[4][5][6]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing NCAs from their parent amino acids. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles, the causality behind experimental choices, and the critical parameters that ensure the synthesis of high-purity monomers essential for downstream applications.

Principal Synthetic Pathways: A Comparative Analysis

The preparation of NCAs has been refined over a century, leading to two major, widely employed routes: the Leuchs method and the Fuchs-Farthing method . While historically significant, both traditionally involve hazardous reagents, spurring the development of safer, modern alternatives.

The Fuchs-Farthing Method: Direct Phosgenation

The most prevalent and direct strategy for NCA synthesis is the Fuchs-Farthing method, which involves the direct treatment of unprotected α-amino acids with phosgene (COCl₂) or its safer, easier-to-handle derivatives, diphosgene and triphosgene.[7][8] This approach is favored for its efficiency, good yields, and preservation of stereochemical integrity (i.e., no racemization).[7]

Mechanism and Rationale: The reaction proceeds via the formation of an intermediate N-chloroformyl amino acid, which rapidly cyclizes to the NCA with the elimination of hydrogen chloride (HCl).[7] The direct use of the free amino acid avoids the need for prior protection steps, making it an atom-economical choice.

Figure 1: Reaction mechanism of the Fuchs-Farthing method.

Causality of Experimental Choices:

-

Phosgene Source: While gaseous phosgene is highly effective, its extreme toxicity makes liquid diphosgene and solid triphosgene the preferred reagents in modern laboratories.[7][9][10] Triphosgene, a stable crystalline solid, acts as a phosgene equivalent that decomposes in situ to generate the required phosgene, significantly reducing handling risks.

-

Solvent Selection: The choice of solvent is critical. Anhydrous solvents like tetrahydrofuran (THF) or ethyl acetate are commonly used. Kricheldorf proposed using solvent mixtures, such as THF/CH₂Cl₂, to decrease the solubility of the HCl byproduct, thereby minimizing acid-catalyzed degradation of the newly formed NCA.[7]

-

Impurity Control: The primary impurities in this method are unreacted amino acid hydrochlorides and electrophilic species like α-isocyanato-acid chlorides, which can terminate subsequent polymerization reactions.[7][11] The purification process is therefore paramount.

The Leuchs Method: The Pioneering Route

Historically, the first synthesis of NCAs was reported by Hermann Leuchs between 1906 and 1908.[1][7] This method involves the cyclization of N-alkoxycarbonyl-protected amino acid halides.

Mechanism and Rationale: The synthesis begins with the protection of the amino acid's amine group, typically as a methoxycarbonyl or ethoxycarbonyl derivative. This protected amino acid is then treated with a halogenating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)) to form an acid halide.[7][8] Subsequent heating under vacuum induces an intramolecular nucleophilic substitution, where the carbamate's oxygen attacks the acid chloride, forming the NCA ring and eliminating an alkyl halide.[1][12]

Figure 2: General workflow of the Leuchs method.

Causality of Experimental Choices:

-

High Temperatures: The Leuchs method requires elevated temperatures (50-70 °C) and vacuum to drive the cyclization and remove the volatile alkyl halide byproduct.[1] This is a significant drawback, as these conditions can lead to the thermal decomposition of sensitive NCAs.[1]

-

Reagent-Derived Impurities: The halogenating agents used can introduce impurities that are difficult to remove and can interfere with polymerization. For instance, phosphorus-based reagents can leave residues that are problematic.[7] For this reason, the method is less commonly used today than the Fuchs-Farthing approach.

Modern Phosgene-Free Methodologies

The inherent dangers of phosgene have driven the development of safer alternatives. These methods aim to achieve NCA synthesis under milder conditions with non-toxic byproducts.

-

Propylphosphonic Anhydride (T3P®): A notable phosgene-free method involves the reaction of Boc-protected amino acids with the T3P® reagent, which acts as a powerful dehydrating agent to facilitate cyclization.[13] Another approach uses T3P® to mediate the reaction of free amino acids directly with carbon dioxide (CO₂).[14] This method is advantageous for its mild conditions and the generation of water-soluble, easily removable byproducts.[14]

-

Di-tert-butyltricarbonate (DBTC): DBTC has been explored as a dehydrating agent for a one-pot synthesis of poly(amino acids) directly from amino acids, proceeding through an NCA intermediate.[3]

These modern approaches are particularly valuable for synthesizing NCAs with acid-sensitive functional groups that would not survive the harsh conditions of the traditional Fuchs-Farthing method.[14][15]

Comparative Summary of Synthetic Methods

| Feature | Fuchs-Farthing Method | Leuchs Method | Phosgene-Free (T3P®/CO₂) Method |

| Starting Material | Unprotected Amino Acid | N-Alkoxycarbonyl Amino Acid | Unprotected Amino Acid |

| Key Reagent(s) | Phosgene, Diphosgene, or Triphosgene | Halogenating Agent (SOCl₂, PCl₅) | n-Propylphosphonic Anhydride (T3P®), CO₂ |

| Reaction Conditions | Moderate Temperature (e.g., 40-50 °C) | High Temperature (50-70 °C), Vacuum | Mild Conditions |

| Typical Yields | Good to Excellent | Moderate to Good | Good |

| Key Advantages | Direct, high yield, no racemization, widely applicable.[7] | Historically significant, avoids direct phosgene use. | High safety profile, mild conditions, non-toxic byproducts.[14] |

| Key Disadvantages | Uses highly toxic/hazardous phosgene derivatives.[9] | Requires high temperatures, potential for NCA decomposition.[1] | May require specific reagents not as common as phosgene derivatives. |

Experimental Protocols: A Self-Validating System

The synthesis of high-purity NCAs is a self-validating process; success is ultimately measured by the quality of the resulting polypeptides in ring-opening polymerization. Minor impurities in the monomer can lead to premature chain termination or uncontrolled polymerization, resulting in low molecular weight polymers with broad dispersity.[11][16]

Protocol 1: Synthesis of γ-Benzyl-L-glutamate NCA via the Fuchs-Farthing Method (using Triphosgene)

This protocol is a representative example of the most common and reliable method for NCA synthesis.

Materials:

-

γ-Benzyl-L-glutamate (1 equivalent)

-

Triphosgene (≥ 0.34 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Anhydrous Ethyl Acetate

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-

Reaction Setup: Under a positive pressure of inert gas (N₂ or Ar), suspend γ-benzyl-L-glutamate in anhydrous THF in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution dropwise to the stirring amino acid suspension at room temperature.

-

Reaction: Gently heat the reaction mixture to 40-50 °C. The suspension should gradually clarify as the amino acid is converted to the soluble NCA. Monitor the reaction by observing the cessation of HCl gas evolution (which can be bubbled through an oil bubbler). The reaction is typically complete within 2-3 hours.[17]

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Purification (Recrystallization):

-

Dissolve the crude solid product in a minimal amount of warm anhydrous ethyl acetate.

-

Add anhydrous hexane dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to facilitate complete crystallization.

-

-

Isolation and Drying: Collect the crystalline NCA product by filtration under an inert atmosphere. Wash the crystals with cold anhydrous hexane and dry thoroughly under high vacuum. Store the purified NCA in a glovebox or desiccator at low temperature (-20 °C).

Protocol 2: Purification of NCAs via Flash Chromatography

For NCAs that are oils, low-melting solids, or difficult to recrystallize, flash chromatography on silica gel is a powerful and rapid purification technique.[18][19]

System Preparation:

-

Silica Gel: Use standard silica gel (230-400 mesh). It is crucial to dry the silica gel in a vacuum oven overnight before use to remove adsorbed water.

-

Solvent System: The eluent must be strictly anhydrous. A common solvent system is a gradient of ethyl acetate in hexane.

-

Column Packing: Pack the column with the dried silica gel using the anhydrous eluent.

Procedure:

-

Sample Loading: Dissolve the crude NCA in a minimal volume of the anhydrous eluent.

-

Chromatography: Load the sample onto the prepared column and elute with the chosen solvent system. The NCA product is typically less polar than the starting amino acid and more polar than many non-polar byproducts.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure NCA.

-

Solvent Removal & Drying: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting pure NCA under high vacuum. This method consistently yields high-purity monomers suitable for controlled polymerization.[19]

Safety and Handling: A Mandate for Diligence

Phosgene and its Derivatives (Diphosgene, Triphosgene):

-

Extreme Toxicity: Phosgene is a highly toxic and corrosive gas that can cause fatal respiratory damage even at low concentrations.[9][20] Diphosgene and triphosgene share this toxicity profile and must be handled with extreme care.[10]

-

Mandatory Engineering Controls: All work must be conducted in a certified chemical fume hood or a glovebox.[21][22] Ensure proper ventilation and have emergency procedures in place.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and compatible gloves (Viton gloves are often recommended).[9][10]

N-Carboxyanhydrides (NCAs):

-

Moisture Sensitivity: NCAs are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will lead to ring-opening and decarboxylation, returning the parent amino acid. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.

-

Storage: Purified NCAs must be stored under a dry, inert atmosphere (e.g., in a glovebox or a sealed container with desiccant) at low temperatures (typically -20 °C) to prevent degradation and oligomerization.

Conclusion and Outlook

The synthesis of N-Carboxyanhydrides is a mature yet continually evolving field. While the Fuchs-Farthing method remains the workhorse for producing a wide array of high-purity NCAs, the inherent risks associated with phosgene necessitate stringent safety protocols and fuel the ongoing development of safer, greener alternatives. The ability to reliably synthesize these critical monomers is the foundational step in producing advanced polypeptide materials that are revolutionizing medicine and materials science.[23][24] The protocols and principles outlined in this guide provide the researcher with a robust framework for successfully navigating the synthesis, purification, and handling of NCAs, thereby enabling the creation of next-generation biomaterials.

References

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC. (n.d.). PubMed Central.

- Amino acid N-carboxyanhydride - Wikipedia. (n.d.). Wikipedia.

- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. (2021). Frontiers in Chemistry.

- A) Modified Fuchs‐Farthing Method as common route for NCA synthesis. B) Schematic explanation of utilizing Meerwein's Salt to remove chloride impurities by covalent binding into volatile products. (n.d.).

- Recent advances in drug delivery systems based on polypeptides prepared from N‐carboxyanhydrides. (n.d.). SciSpace.

- Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). Organic Letters.

- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). Cheng Research Group - University of Illinois.

- N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022). The Royal Society of Chemistry.

- Synthesis of α-amino Acid N-carboxyanhydride (NCA) by Phosgene-free Method and Development of Polypeptide Synthesis. (2016).

- Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (n.d.). Taylor & Francis.

- Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor. (2018).

- Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applic

- Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applic

- Recent advances in drug delivery systems based on polypeptides prepared from N-carboxyanhydrides. (n.d.).

- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC. (2021). NIH.

- Polypeptides and Polypeptoids by N-Carboxyanhydride Polymerization for Biomedical Applic

- Advances and Biomedical Applications of Polypeptide Hydrogels Derived from α-Amino Acid N-Carboxyanhydride (NCA)

- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innov

- A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termin. (n.d.). [Source not provided].

- (A) Syntheses of NCA monomers via Leuchs and Fuchs-Farthing routes and... (n.d.).

- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chrom

- General method for purification of α-amino acid-n-carboxyanhydrides using flash chrom

- Phosgene Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.

- Phosgene Standard Operating Procedure Template. (n.d.). Environmental Health & Safety.

- Phosgene. (n.d.). Duke Safety.

- Phosgene - HAZARD SUMMARY. (n.d.). [Source not provided].

- Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. (n.d.). American Chemistry Council.

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.atu.ie [pure.atu.ie]

- 5. Polypeptides and Polypeptoids by N-Carboxyanhydride Polymerization for Biomedical Applications - ProQuest [proquest.com]

- 6. Advances and Biomedical Applications of Polypeptide Hydrogels Derived from α-Amino Acid N-Carboxyanhydride (NCA) Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 17. materials.uoi.gr [materials.uoi.gr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nj.gov [nj.gov]

- 21. safety.duke.edu [safety.duke.edu]

- 22. americanchemistry.com [americanchemistry.com]

- 23. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. | Semantic Scholar [semanticscholar.org]

The Cornerstone of Polypeptide Synthesis: An In-depth Technical Guide to N-Carboxyanhydride (NCA) Formation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are pivotal monomers in the synthesis of polypeptides and advanced biomaterials.[1][2] Their high reactivity and ability to undergo controlled ring-opening polymerization (ROP) have established them as indispensable building blocks in drug delivery, tissue engineering, and therapeutic peptide development.[3][4] This technical guide provides a comprehensive exploration of the core mechanisms governing NCA formation, offering field-proven insights into synthetic strategies, purification, and characterization. We will dissect the seminal Leuchs and Fuchs-Farthing methodologies, analyze the critical parameters influencing reaction outcomes, and provide actionable protocols for researchers in the field.

Introduction: The Significance of NCAs in Modern Chemistry

The precise control over polypeptide architecture—sequence, length, and stereochemistry—is paramount for emulating the complexity and function of natural proteins. NCAs offer a robust platform for achieving this control through ring-opening polymerization. The inherent strain of the five-membered heterocyclic ring drives the polymerization forward, releasing carbon dioxide as the sole byproduct and forming a new peptide bond. This clean and efficient process has made NCA chemistry a cornerstone of polypeptide synthesis for over a century.[2][5]

Core Mechanisms of NCA Formation: A Tale of Two Pathways

The synthesis of α-amino acid N-carboxyanhydrides is dominated by two major historical routes: the Leuchs method and the Fuchs-Farthing method.[5][6] Understanding the mechanistic nuances of each is critical for selecting the appropriate strategy based on the starting amino acid, desired scale, and available reagents.

The Leuchs Method: Intramolecular Cyclization of N-Alkoxycarbonyl Amino Acid Halides

First reported by Hermann Leuchs between 1906 and 1908, this method involves the cyclization of an N-alkoxycarbonyl-protected amino acid chloride.[5][6] The reaction is typically induced by heat under vacuum.

The mechanism proceeds as follows:

-

Activation: The N-alkoxycarbonyl amino acid is first converted to a more reactive acid halide, commonly an acid chloride, using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of the acid chloride.

-

Ring Closure and Elimination: This intramolecular attack leads to the formation of the five-membered NCA ring and the elimination of an alkyl halide.

While historically significant, the Leuchs method often requires high temperatures, which can lead to the decomposition of thermally sensitive NCAs.[1][5]

Caption: The Leuchs Method for NCA Synthesis.

The Fuchs-Farthing Method: Direct Phosgenation of Free Amino Acids

The Fuchs-Farthing method, now the most widely employed route, involves the direct reaction of an unprotected α-amino acid with phosgene (COCl₂) or a phosgene equivalent.[5][6] This approach offers good yields and minimizes racemization.

The mechanism is as follows:

-

Formation of N-Chloroformyl Amino Acid: The amino group of the amino acid performs a nucleophilic attack on the carbonyl carbon of phosgene, leading to the formation of an N-chloroformyl amino acid intermediate and the liberation of hydrogen chloride (HCl).

-

Intramolecular Cyclization: The carboxyl group of the intermediate then attacks the chloroformyl group.

-

Ring Closure and HCl Elimination: This intramolecular nucleophilic acyl substitution results in the formation of the NCA ring and the elimination of another molecule of HCl.

A significant challenge in this method is the generation of HCl, which can catalyze the decomposition of the NCA product or lead to the formation of unwanted side products like α-isocyanato acid chlorides.[5]

Caption: The Fuchs-Farthing Method for NCA Synthesis.

Comparative Analysis of Synthetic Methods

| Feature | Leuchs Method | Fuchs-Farthing Method |

| Starting Material | N-protected amino acid | Free amino acid |

| Primary Reagent | Halogenating agent (e.g., SOCl₂) | Phosgene or its derivatives (diphosgene, triphosgene)[5] |

| Key Advantage | Avoids the use of highly toxic phosgene directly. | One-step reaction from readily available free amino acids; generally higher yields.[4] |

| Key Disadvantage | Requires an additional protection step; harsh reaction conditions (heat) can cause decomposition.[1][5] | Uses highly toxic phosgene or its precursors; HCl byproduct can lead to side reactions and product degradation.[4][5] |

| Common Side Products | Products of thermal decomposition. | N-chloroformyl-amino acid chlorides, α-isocyanato-acid chlorides.[5] |

Modern Innovations and Safer Alternatives

The inherent toxicity of phosgene has driven the development of safer alternatives and process modifications.

-

Phosgene Equivalents: Diphosgene (a liquid) and triphosgene (a solid) are easier to handle than gaseous phosgene and can be used in stoichiometric amounts.[5][7] Triphosgene, in particular, has become a popular laboratory-scale reagent.[7][8]

-

HCl Scavengers: To mitigate the detrimental effects of HCl in the Fuchs-Farthing method, non-basic HCl scavengers like pinene and limonene can be added to the reaction mixture.[4][5] More recently, epoxides have been shown to be effective HCl scavengers, enabling moisture-tolerant NCA synthesis.[1][8]

-

Phosgene-Free Routes: Research into entirely phosgene-free methods continues. One promising approach involves the use of n-propylphosphonic anhydride to directly convert amino acids and carbon dioxide into NCAs.[9] Another strategy employs diphenylcarbonate to form urethane derivatives that can then be cyclized to NCAs.[10]

Experimental Protocol: Synthesis of γ-Benzyl-L-glutamate NCA via the Fuchs-Farthing Method (Triphosgene)

This protocol is a representative example and should be performed with strict adherence to safety protocols in a well-ventilated fume hood.

Materials:

-

γ-Benzyl-L-glutamate

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser connected to a bubbler, suspend γ-benzyl-L-glutamate (1.0 eq) in anhydrous THF.

-

Reagent Addition: While stirring under a positive pressure of nitrogen, add triphosgene (0.35 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 50-60°C. The reaction progress can be monitored by the dissolution of the amino acid and the cessation of HCl evolution (as observed in the bubbler). Traditionally, these reactions are heated, but some can proceed at ambient temperature driven by a slight exotherm.[2][11]

-

Work-up: Once the reaction is complete (typically 2-4 hours), allow the solution to cool to room temperature.

-

Purification:

-

Filter the reaction mixture to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

-

Recrystallize the crude product from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, multiple times to achieve high purity.[2]

-

Purification and Characterization: Ensuring Monomer Integrity

The purity of NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[2] Even trace impurities can act as unwanted initiators or terminating agents.[2][3]

Purification Techniques

-

Recrystallization: This is the most common method for purifying solid NCAs. It is often performed multiple times to remove residual starting materials and side products.[2]

-

Flash Chromatography: For NCAs that are difficult to crystallize or are oils, flash column chromatography on silica gel has proven to be a rapid and effective purification method.[12][13] It can effectively remove a wide range of common impurities.[12]

-

Aqueous Washing: Despite the water sensitivity of NCAs, a careful wash with cold water or aqueous sodium bicarbonate can effectively remove HCl and hydrochloride salts.[5][14]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the NCA and assessing its purity. The characteristic chemical shifts of the protons and carbons in the NCA ring provide a clear signature of the desired product.[15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic carbonyl stretching frequencies of the anhydride group, which typically appear as two distinct bands.

-

Melting Point: A sharp melting point that is consistent with literature values is a good indicator of purity.

Conclusion and Future Outlook

The formation of N-Carboxyanhydrides is a mature yet continually evolving field. While the Fuchs-Farthing method remains the workhorse for NCA synthesis, ongoing research into safer, more efficient, and environmentally friendly protocols is expanding the toolkit available to chemists. The development of moisture-tolerant and phosgene-free methods, in particular, promises to make these valuable monomers more accessible for a wider range of applications in materials science and medicine. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous purification and characterization, will continue to be the foundation for innovation in polypeptide synthesis.

References

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC. (n.d.). PubMed Central.

- Tran, T. V., Shen, Y., Nguyen, H. D., Deng, S., Roshandel, H., Cooper, M. M., Watson, J. R., Byers, J. A., Diaconescu, P. L., & Do, L. H. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry, 24(22), 8821–8827. [Link]

- Amino acid N-carboxyanhydride. (2023, December 15). In Wikipedia.

- Bonduelle, C., Lecommandoux, S., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(11), 3141–3145. [Link]

- Poché, D. S., Moore, M. J., & Bowles, J. L. (2011). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Process Research & Development, 15(3), 639–646. [Link]

- Bai, T., Zhang, K., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 644955. [Link]

- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.

- Mori, H., & Nishida, K. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38871–38877. [Link]

- α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. (n.d.). Isochem.

- Poché, D. S., Moore, M. J., & Bowles, J. L. (2011). Large-scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Organic Process Research & Development, 15(3), 639-646. [Link]

- Barz, M., et al. (2018). A) Modified Fuchs-Farthing Method as common route for NCA synthesis. B) Schematic explanation of utilizing Meerwein's Salt to remove chloride impurities by covalent binding into volatile products.

- Bonduelle, C., Lecommandoux, S., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 3141-3145. [Link]

- Poché, D. S., Moore, M. J., & Bowles, J. L. (2007). An Unconventional Method for Purifying the N-carboxyanhydride Derivatives of γ-alkyl-L-glutamates.

- Bonduelle, C., Lecommandoux, S., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.

- Synthesis of amino acid NCAs using phosgene and its derivatives. (n.d.). ResearchGate.

- Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research, 56(13), 1667-1678. [Link]

- Pickel, J. M., et al. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination in High-Vacuum and Glovebox Environments. Macromolecules, 42(20), 7781-7787. [Link]

- A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. (2009). Google Patents.

- Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor. (2018). Laboratory for Chemistry and Life Science, Institute of Integrated Research.

- Poché, D. S., Moore, M. J., & Bowles, J. L. (2011). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 15(3), 639-646. [Link]

- Bai, T., Zhang, K., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 644955. [Link]

- Phosgene-free synthesis of N-carboxyanhydrides of α-amino acids based on bisarylcarbonates as starting compounds. (n.d.). ResearchGate.

- Synthesis of NCAs (Leuchs' anhydrides): a) by Leuchs' method and b) microwave assisted. (n.d.). ResearchGate.

- Peggion, E., Terbojevich, M., Cosani, A., & Colombini, C. (1966). Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines. Journal of the American Chemical Society, 88(2), 367-372. [Link]

- (A) Syntheses of NCA monomers via Leuchs and Fuchs-Farthing routes and... (n.d.). ResearchGate.

- The kinetics and mechanism of N-carboxy-α-amino-acid anhydride (NCA) polymerisation to poly-amino acids. (n.d.). ResearchGate.

- Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature. (n.d.). ResearchGate.

- 1 H NMR spectrum (CDCl 3 ; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA... (n.d.). ResearchGate.

- Kinetic study of the polymerization of alpha-amino acid N-carboxyanhydrides in aqueous solution using capillary electrophoresis. (2007). PubMed.

- Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis. (n.d.). ResearchGate.

- Kricheldorf, H. R., & Hull, W. E. (1982). 15N NMR Spectroscopy. 21. Copolymerization of Glycine N-Carboxyanhydride with γ-Methyl Glutamate N-Carboxyanhydride, S-Benzylcysteine N-Carboxyanhydride, Leucine N-Carboxyanhydride, and Valine N-Carboxyanhydride. Macromolecules, 15(4), 1093–1100. [Link]

- Fig. S2 1 H NMR spectrum of the N-carboxyanhydride based on... (n.d.). ResearchGate.

- Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (2020). Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. pmcisochem.fr [pmcisochem.fr]

- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Carbobenzoxy Group in Lysine Synthesis: A Technical Guide to Strategic Protection and Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Amine Protection in Peptide Synthesis

The synthesis of peptides and other complex molecules containing the amino acid lysine presents a unique set of challenges due to its dual amino functionalities: the α-amino group at the chiral center and the ε-amino group on the side chain.[1] Uncontrolled reactivity of these nucleophilic groups can lead to undesired side reactions, such as polymerization and the formation of branched peptides, thereby compromising the yield and purity of the target molecule.[2] To achieve regioselective synthesis and ensure the desired peptide bond formation, a robust protection strategy is paramount.[1]

This technical guide provides an in-depth exploration of the carbobenzoxy (Cbz or Z) protecting group, a cornerstone in the field of peptide chemistry, and its specific application in the synthesis of lysine-containing compounds.[2][3] We will delve into the mechanistic underpinnings of Cbz protection and deprotection, provide field-proven experimental protocols, and offer a comparative analysis of different methodologies to empower researchers in making informed decisions for their synthetic endeavors.

The Carbobenzoxy (Cbz) Group: A Stalwart Protector

Introduced by Max Bergmann and Leonidas Zervas, the Cbz group has remained a widely utilized amine protecting group due to its favorable characteristics.[2] It is readily introduced, stable under a variety of reaction conditions, and can be selectively removed.[3] The Cbz group enhances the crystallinity of the protected amino acid, often simplifying purification.[3]

Core Functionalities of the Cbz Group in Lysine Synthesis:

-

Prevention of Unwanted Reactions: By masking the nucleophilicity of the α- or ε-amino group, the Cbz group prevents self-condensation and other side reactions during peptide coupling or other synthetic transformations.

-

Directing Regioselectivity: The selective protection of one amino group allows for the controlled modification of the other, enabling the synthesis of well-defined lysine-containing peptides and derivatives.

-

Enhancing Solubility: The aromatic nature of the Cbz group can improve the solubility of the protected lysine in organic solvents commonly employed in synthesis.

Strategic Protection of Lysine with the Cbz Group

The introduction of the Cbz group onto a lysine amino functionality is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4][5] The choice of reaction conditions, particularly pH, is critical for achieving selective protection of either the α- or ε-amino group.

Mechanism of Cbz Protection

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by a base) results in the formation of a stable carbamate.

Sources

An In-depth Technical Guide to Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-L-lysine NCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-L-lysine NCA), a key derivative of the amino acid L-lysine, serves as a fundamental building block in the synthesis of advanced polypeptides and biomaterials.[1] Its unique structure, featuring a carbobenzoxy (Cbz) protecting group on the ε-amino side chain and a reactive N-carboxyanhydride (NCA) ring, allows for controlled ring-opening polymerization (ROP). This process yields well-defined poly(L-lysine) structures with tailored molecular weights and functionalities, crucial for applications in drug delivery, gene therapy, and tissue engineering.[2] This guide provides a comprehensive overview of the physical and chemical properties of Cbz-L-lysine NCA, offering insights into its synthesis, characterization, and polymerization behavior.

Physicochemical Properties

The distinct characteristics of Cbz-L-lysine NCA dictate its handling, storage, and application in polymerization reactions.

Core Properties

A summary of the core physical and chemical properties of Cbz-L-lysine NCA is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₅[3] |

| Molecular Weight | 306.31 g/mol [3] |

| Appearance | White to off-white solid/powder[4][] |

| Melting Point | 98-101°C[6] |

| Solubility | Low in DMSO, MeOH, CHCl₃; Soluble in DMF, DCM[1] |

| Storage Conditions | 2–8°C, under inert gas (e.g., Nitrogen or Argon), away from moisture[1][7] |

Structural and Functional Attributes

The chemical structure of Cbz-L-lysine NCA is central to its utility. The Cbz group on the lysine side chain prevents unwanted side reactions during polymerization, ensuring the integrity of the growing polypeptide chain.[1] The highly reactive NCA ring is susceptible to nucleophilic attack, initiating the ring-opening polymerization process.[4]

Stability and Handling

Cbz-L-lysine NCA is hygroscopic and susceptible to hydrolysis, which can lead to the formation of the parent amino acid and carbon dioxide, thus diminishing its purity and reactivity.[1][8] Therefore, stringent storage and handling procedures are imperative. The compound should be stored in a sealed container under an inert atmosphere, such as argon or nitrogen, at refrigerated temperatures (2–8°C) to maintain its stability for over six months.[1][7]

Synthesis and Purification

The synthesis of high-purity Cbz-L-lysine NCA is a critical first step for producing well-defined polypeptides. The most common method involves the phosgenation of the parent amino acid, Nε-Cbz-L-lysine.

Synthesis Workflow

A typical synthesis involves the reaction of Nε-Cbz-L-lysine with a phosgene equivalent, such as triphosgene, in an anhydrous solvent.

Detailed Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of Cbz-L-lysine NCA.

Materials:

-

Nε-Carbobenzoxy-L-lysine (H-Lys(Z)-OH)

-

Triphosgene

-

Anhydrous Ethyl Acetate (EtOAc)

-

Anhydrous Hexane

-

α-Pinene (optional, as an HCl scavenger)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend Nε-Cbz-L-lysine in anhydrous EtOAc.[9]

-

Addition of Phosgene Equivalent: Dissolve triphosgene in anhydrous EtOAc and add it dropwise to the refluxing suspension of the amino acid.[9] The reaction mixture will gradually become a clear solution.

-

Reaction Monitoring: Monitor the progress of the reaction by FT-IR spectroscopy, looking for the disappearance of the carboxylic acid peak and the appearance of the characteristic anhydride peaks.

-

Work-up and Purification: After the reaction is complete, concentrate the solution under reduced pressure. Precipitate the crude product by adding the concentrated solution to cold hexane.[9]

-

Recrystallization: Purify the crude NCA by repeated recrystallization from an ethyl acetate/hexane mixture to remove unreacted amino acid and oligomeric impurities.[1]

-

Drying and Storage: Dry the purified white crystalline product under high vacuum and store it at 2–8°C under an inert atmosphere.[1]

Characterization Techniques

Thorough characterization is essential to confirm the purity and structural integrity of the synthesized Cbz-L-lysine NCA.

| Technique | Purpose | Key Observations |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the NCA ring. | Appearance of two characteristic carbonyl stretching bands for the anhydride at approximately 1859 cm⁻¹ and 1786 cm⁻¹.[10] |

| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | To verify the chemical structure and purity. | Characteristic peaks corresponding to the protons of the lysine backbone, the Cbz protecting group, and the NCA ring.[9][11] |

| Melting Point Analysis | To assess purity. | A sharp melting point range (e.g., 98-101°C) indicates high purity.[6] |

Ring-Opening Polymerization (ROP)

The polymerization of Cbz-L-lysine NCA is a versatile method for producing poly(L-lysine) and its block copolymers. The reaction is typically initiated by a nucleophile, such as a primary amine.

Polymerization Mechanism

The ROP of NCAs can proceed through two main mechanisms: the "amine mechanism" and the "activated monomer mechanism".[2] For primary amine-initiated polymerizations, the amine mechanism is predominant.

Experimental Protocol for ROP

This protocol describes the synthesis of poly(Cbz-L-lysine) via ROP initiated by n-hexylamine.

Materials:

-

Purified Cbz-L-lysine NCA

-

n-Hexylamine (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

Monomer Dissolution: Under an inert atmosphere, dissolve the desired amount of Cbz-L-lysine NCA in anhydrous DMF or DCM in a flame-dried Schlenk flask.[2]

-

Initiator Addition: Add the calculated amount of n-hexylamine initiator to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.[2]

-

Polymerization: Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from hours to days depending on the desired molecular weight and reaction conditions.[12]

-

Monitoring: Monitor the consumption of the NCA monomer by FT-IR spectroscopy by observing the disappearance of the anhydride peaks.[10]

-

Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Isolation and Drying: Isolate the polymer by filtration or centrifugation, wash it several times with diethyl ether, and dry it under vacuum to obtain the final poly(Cbz-L-lysine) product.

Applications in Drug Development

Polymers derived from Cbz-L-lysine NCA are highly valuable in the pharmaceutical and biomedical fields.[1] After polymerization, the Cbz protecting group can be removed under mild conditions to yield poly(L-lysine), a cationic polypeptide with a wide range of applications.

-

Drug Delivery: The resulting poly(L-lysine) can be used to encapsulate or conjugate therapeutic agents, enhancing their solubility, stability, and cellular uptake.[1]

-

Gene Delivery: The cationic nature of poly(L-lysine) allows it to form complexes with negatively charged nucleic acids (DNA and RNA), facilitating their delivery into cells for gene therapy applications.[1]

-

Antimicrobial Agents: Poly(L-lysine) has demonstrated significant antibacterial activity against various pathogens, making it a candidate for use in antimicrobial coatings and wound dressings.[1]

-

Biomaterials: These polypeptides can be used to create hydrogels, nanoparticles, and other scaffolds for tissue engineering and regenerative medicine.[]

Conclusion

Cbz-L-lysine NCA is a cornerstone monomer for the synthesis of advanced and functional polypeptides. A thorough understanding of its physical and chemical properties, coupled with robust synthesis and purification protocols, is paramount for its successful application. The ability to control the ring-opening polymerization of this monomer opens up a vast design space for creating sophisticated biomaterials with tailored properties for a multitude of applications in research and drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride: Synthesis and Application in Polylysine. (2026-01-04).

- Lecommandoux, S. et al. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC - PubMed Central.

- PharmaCompass.com. Lys(Z)-NCA | Drug Information, Uses, Side Effects, Chemistry.

- Royal Society of Chemistry. Synthesis and characterization of poly-l-lysine grafted SBA-15 using NCA polymerization and click chemistry. J. Mater. Chem., 2011,21, 6690-6697.

- PubMed. Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation.

- ResearchGate. How can I synthesize "Cbz-Lys"? (2015-08-31).

- National Institutes of Health. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

- ResearchGate. Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups | Request PDF. (2025-08-06).

- ACS Publications. A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination in High-Vacuum versus Schlenk-Line Techniques.

- MDPI. Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.

- ResearchGate. 1 H NMR spectrum (CDCl 3 ; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA...

- Wikipedia. Amino acid N-carboxyanhydride.

- PubChem. epsilon-(Benzyloxycarbonyl)-L-lysine | C14H20N2O4 | CID 1715626.

- ACS Publications. Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. (2021-08-09).

- ACS Publications. Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. (2023-06-14).

- PubChem. N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | C15H18N2O5 | CID 9948469.

- ResearchGate. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.

- ChemRxiv. A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides.

- Nature. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. (2024-10-08).

- Royal Society of Chemistry. Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes - Supporting Information.

- University of Illinois. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lys(Z)-NCA | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. nbinno.com [nbinno.com]

- 6. This compound | 1676-86-4 [chemicalbook.com]

- 7. This compound | 1676-86-4 | FC19702 [biosynth.com]

- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride in organic solvents

An In-Depth Technical Guide to the Solubility of N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride in Organic Solvents

Abstract

N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Z-Lys-NCA), a critical monomer for the synthesis of advanced polypeptides like poly(L-lysine), presents unique handling challenges rooted in its solubility and stability. The selection of an appropriate organic solvent is paramount, directly influencing the monomer's purity during recrystallization, its stability during storage, and the kinetics and control of its ring-opening polymerization (ROP). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Z-Lys-NCA. We will explore the theoretical principles governing its dissolution, present collated quantitative and qualitative data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for its use in polypeptide synthesis.

Chapter 1: Introduction to N⁶-Carbobenzoxy-L-lysine N-Carboxyanhydride (Z-Lys-NCA)

Chemical Structure and Properties

Z-Lys-NCA (CAS No: 1676-86-4) is an α-amino acid derivative where the side-chain amine of lysine is protected by a carbobenzoxy (Z) group, and the α-amine and carboxylic acid have formed a cyclic N-Carboxyanhydride (NCA) ring.[1][2] This structure is fundamental to its role as a monomer in ROP.

-

Molecular Formula: C₁₅H₁₈N₂O₅[3]

-

Molecular Weight: 306.31 g/mol [3]

-

Physical Form: White to off-white solid[4]

The molecule's architecture, featuring the polar NCA ring and carbamate linkage alongside the nonpolar benzyl and butyl groups, dictates a nuanced solubility profile, favoring polar aprotic solvents.

Significance in Polymer Chemistry

Z-Lys-NCA is a cornerstone monomer for producing well-defined poly(ε-carbobenzoxy-L-lysine) (PZLL), which can be subsequently deprotected to yield poly(L-lysine) (PLL).[5] PLL and its derivatives are widely used in biomedical applications, including drug and gene delivery systems, as cell adhesion enhancers for tissue culture, and for their antimicrobial properties.[1][6] The ability to control the polymerization process, which is heavily solvent-dependent, is key to tailoring the final properties of the polypeptide.[7]

The Critical Impact of Solvent Selection

The choice of solvent is not a trivial step but a critical process parameter that governs multiple outcomes:

-

Purity: Effective purification of Z-Lys-NCA relies on recrystallization, a process that requires a solvent system where the monomer is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.[6][8]

-

Stability: The NCA ring is highly susceptible to nucleophilic attack, particularly from water, which leads to premature ring-opening and monomer degradation. Therefore, the use of anhydrous (dry) solvents is non-negotiable for storage and reaction.[6]

-

Polymerization Control: Solvent polarity directly influences ROP kinetics. While polar solvents like N,N-Dimethylformamide (DMF) are excellent for dissolving the monomer and the growing polymer chain, less polar solvents such as Dichloromethane (DCM) can lead to an accelerated, cooperative polymerization.[9][10] The optimal solvent or cosolvent system balances solubility with kinetic control to achieve the desired polypeptide molecular weight and a narrow molecular weight distribution.[10]

Chapter 2: Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The solubility of Z-Lys-NCA is best understood through the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[11] Z-Lys-NCA is an amphiphilic molecule, possessing distinct polar and nonpolar regions.

Caption: Polarity map of the Z-Lys-NCA molecule.

This dual nature means that solvents capable of accommodating both characteristics, such as polar aprotic solvents, are most effective. These solvents possess a significant dipole moment but lack acidic protons, preventing them from acting as hydrogen bond donors that could interfere with the NCA ring.

Solvent-Solute Interactions

The dissolution of Z-Lys-NCA in a suitable solvent, like DMSO or DMF, is driven by favorable intermolecular interactions that overcome the solute-solute forces in the crystal lattice.

Caption: Workflow for gravimetric solubility determination.

Self-Validation and Controls

-

Equilibrium Confirmation: Run parallel experiments and measure solubility at different time points (e.g., 24h, 36h, 48h). The data is trustworthy when the calculated solubility no longer changes with time.

-

Purity Check: The purity of the starting Z-Lys-NCA should be confirmed (e.g., by ¹H NMR) as impurities can affect solubility.

-

Temperature Control: Maintain a constant temperature (±0.5 °C) throughout the equilibration and sampling process, as solubility is temperature-dependent. [12]

Chapter 5: Practical Implications and Field-Proven Insights

Solvent Selection for Ring-Opening Polymerization (ROP)

The choice of solvent for ROP is a balance between monomer/polymer solubility and polymerization kinetics.

-

High Control (Conventional ROP): DMF is a gold-standard solvent. Its high polarity ensures that the Z-Lys-NCA monomer and the growing polypeptide chain remain fully dissolved, minimizing aggregation-related side reactions and allowing for predictable chain growth. [7]* High Speed (Cooperative ROP): Less polar solvents like DCM or chloroform can dramatically accelerate polymerization. [9]However, the solubility of the monomer may be lower, requiring higher solvent volumes or risking precipitation of the growing polymer, which can broaden the molecular weight distribution. A cosolvent system, such as a chloroform/DMF mixture, can provide a "best of both worlds" scenario, increasing monomer solubility while still benefiting from accelerated kinetics. [10]

Solvent Systems for Purification

Post-synthesis, purification is critical to remove unreacted starting materials or byproducts. The most common and effective method is recrystallization/precipitation. A typical, field-proven protocol involves:

-

Dissolving the crude Z-Lys-NCA product in a minimal amount of a good solvent like anhydrous THF. [8]2. Transferring this solution to a larger container.

-

Slowly adding a large volume of a cold, stirred anti-solvent like heptane or hexane to induce precipitation of the pure product. [8][13]4. Collecting the solid by vacuum filtration and drying under high vacuum.

This process effectively leverages the differential solubility of the desired product versus impurities in the chosen solvent/anti-solvent pair.

References

- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62, 2730-2732.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials (pp. 1-26). Springer.

- PubChem. (n.d.). N6-Carbobenzoxy-L-lysine N-Carboxyanhydride. National Center for Biotechnology Information.

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PubMed Central.

- ResearchGate. (n.d.). 1H NMR spectrum (CDCl3; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA.

- Kar, M., et al. (2010). Synthesis and Characterization of Poly-L-lysine-Grafted Silica Nanoparticles Synthesized via NCA Polymerization and Click Chemistry. Langmuir, 26(8), 5772-81.

- Hacettepe University. (n.d.). Qualitative Analysis of Amino Acids and Proteins.

- ResearchGate. (n.d.). Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups.

- Wagas, J. (2020). Factors that Affect Solubility. YouTube.

- Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Accounts of Chemical Research.

- ResearchGate. (n.d.). Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis.

- PharmaCompass. (n.d.). Lys(Z)-NCA.

- Lecommandoux, S., & Schlaad, H. (2017). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers.

- PMC Isochem. (n.d.). Lys(Z)-NCA.

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Royal Society of Chemistry. (n.d.). Effect of N-alkylation in N-carboxyanhydride (NCA) ring- opening polymerization kinetics.

- Aliferis, T., et al. (2004). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Journal of the American Chemical Society.

- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules.

- Witte, K., et al. (2009). Synthesis of glycosylated peptides by NCA polymerization for recognition of human T-cells. Journal of the American Chemical Society.

- Zhang, Y., et al. (2023). Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. Macromolecules.

- Zhang, Y., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. Journal of the American Chemical Society.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Lu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS.

- Li, Z., et al. (2023). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry.

- Kramer, J. R., & Deming, T. J. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Witzig, A., et al. (2015). Revisiting Secondary Structures in NCA Polymerization: Influences on the Analysis of Protected Polylysines. Macromolecules.

Sources

- 1. This compound | 1676-86-4 | FC19702 [biosynth.com]

- 2. This compound | 1676-86-4 [chemicalbook.com]

- 3. This compound | C15H18N2O5 | CID 9948469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectral Characterization of Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA)

Introduction: The Significance of Z-Lys-NCA in Advanced Material and Therapeutic Development